2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE
Overview
Description
2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that features both benzothiazole and benzotriazole moieties. These structures are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazole ring . The reaction conditions often require the use of catalysts such as iodine or samarium triflate and may involve microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzotriazole ring .
Scientific Research Applications
2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In antidiabetic applications, it may interact with enzymes involved in glucose metabolism, thereby exerting its hypoglycemic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiocyanatomethylthio)benzothiazole (TCMTB): This compound shares the benzothiazole moiety and is used as a fungicide and antimicrobial agent.
Ethoxzolamide: Another benzothiazole derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Dimazole: A benzothiazole-based antimicrobial drug.
Uniqueness
What sets 2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE apart is its dual benzothiazole and benzotriazole structure, which provides a unique combination of chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-2-27-20-12-11-15(14-28-22-23-18-9-5-6-10-21(18)29-22)13-19(20)26-24-16-7-3-4-8-17(16)25-26/h3-13H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBIPQYBXPOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)N4N=C5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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